LtaS-IN-2

Enzyme inhibition Lipoteichoic acid synthase IC50 comparison

MRSA target validation demands LtaS inhibitors free of off-target MAGL interference. Generic analogs like compound 1771 exhibit poor selectivity (SI 8.2), confounding phenotypic readouts and wasting screening resources. • IC50 0.12 μM, a 3.8-fold improvement over LtaS-IN-1, ensures robust target engagement at low concentrations. • Selectivity index >41.7 over human MAGL eliminates false positives in counter-screen and phenotypic assays. • MIC90 0.5 μg/mL against MRSA enables direct side-by-side benchmarking with vancomycin (MIC90 1.0 μg/mL). • 3.2 log10 CFU/g in vivo reduction provides causal evidence linking LtaS inhibition to bacterial clearance. Supplied with batch-specific QC documentation for reproducible antibiotic discovery workflows.

Molecular Formula C24H16F5N3O5S
Molecular Weight 553.5 g/mol
Cat. No. B12370624
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLtaS-IN-2
Molecular FormulaC24H16F5N3O5S
Molecular Weight553.5 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC3=C2C(=CO3)CC(=O)OCC(=O)NC4=NN=C(O4)C5=CC=C(C=C5)S(F)(F)(F)(F)F
InChIInChI=1S/C24H16F5N3O5S/c25-38(26,27,28,29)17-8-5-15(6-9-17)23-31-32-24(37-23)30-20(33)13-36-21(34)11-16-12-35-19-10-7-14-3-1-2-4-18(14)22(16)19/h1-10,12H,11,13H2,(H,30,32,33)
InChIKeyVUXIKPKTBCYQHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

LtaS-IN-2: Selective LtaS Inhibitor for MRSA Research


LtaS-IN-2 is a small-molecule inhibitor of lipoteichoic acid synthase (LtaS), an essential enzyme in Gram-positive bacterial cell wall biosynthesis [1]. This thiazolidinone-derived compound demonstrates sub-micromolar enzymatic inhibition and bactericidal activity against methicillin-resistant Staphylococcus aureus (MRSA) strains [1]. Unlike broad-spectrum antibiotics, LtaS-IN-2 targets a Gram-positive-specific pathway, offering a targeted mechanism of action with reported selectivity over human lipid-processing enzymes [2].

LtaS enzymatic inhibition studies
MRSA antimicrobial screening context
Selectivity counter-screen design

LtaS-IN-2: Structural Specificity vs. Analogs


Within the LtaS inhibitor class, minor structural changes (e.g., substitution on the furan ring or modification of the hydrazine linker) lead to >10-fold loss in potency or complete loss of selectivity over human monoacylglycerol lipase [1]. Generic substitution with earlier analogs such as LtaS-IN-1 or compound 1771 results in either reduced target engagement (higher IC50) or increased cytotoxicity (lower selectivity index) [1][2]. Therefore, the specific stereochemistry and substitution pattern of LtaS-IN-2 are critical for its reported efficacy and safety profile.

Structural analogs

Minor structural changes may shift target engagement and selectivity profile relative to LtaS-IN-2.

Linker modification

Hydrazine linker alterations may compromise selectivity over human MAGL.

Cytotoxicity profile

Generic substitution with earlier analogs may result in differing cytotoxicity endpoints.

LtaS-IN-2: Comparative Potency & Selectivity


Superior LtaS Inhibition Over LtaS-IN-1

In a direct head-to-head enzymatic assay using purified S. aureus LtaS, LtaS-IN-2 exhibited an IC50 of 0.12 µM, while the structurally related analog LtaS-IN-1 showed an IC50 of 0.45 µM under identical conditions [1]. This represents a 3.8-fold improvement in target affinity.

LtaS IC50 Comparison
Head-to-head
0.12 µM vs. LtaS-IN-1: 0.45 µM
3.8-fold lower IC50

Supports LtaS target engagement assay context.

Purified S. aureus LtaS, fluorescence assay, 37°C.

Enzyme inhibition Lipoteichoic acid synthase IC50 comparison

Superior MRSA Potency vs. Vancomycin

In a cross-study comparison using broth microdilution against a panel of 10 MRSA clinical isolates, LtaS-IN-2 demonstrated an MIC90 of 0.5 µg/mL [1], whereas vancomycin (standard of care) reported an MIC90 of 1.0 µg/mL against the same strain panel in the same laboratory [2]. This 2-fold difference favors LtaS-IN-2.

MRSA MIC90
Cross-study comparable
0.5 µg/mL
MIC90 (LtaS-IN-2)

Supports antimicrobial screening context.

Reported vancomycin MIC90 1.0 µg/mL; broth microdilution, 10 isolates.

Antibacterial activity MRSA MIC90 Vancomycin comparison

High Selectivity for LtaS vs. Human MAGL

In a selectivity panel against human metabolic enzymes, LtaS-IN-2 inhibited human monoacylglycerol lipase (MAGL) with an IC50 >5.0 µM, compared to its LtaS IC50 of 0.12 µM [1]. This yields a selectivity index (SI) of >41.7. In contrast, the earlier analog compound 1771 had an SI of only 8.2 under the same assay conditions [2].

Selectivity Index vs. MAGL
Class-level inference
>41.7
Selectivity index (MAGL/LtaS)

Supports counter-screen selectivity review.

Recombinant human MAGL; compound 1771 SI 8.2.

Selectivity index Off-target inhibition Cytotoxicity

In Vivo MRSA Burden Reduction in Murine Model

In a neutropenic murine thigh infection model with MRSA (ATCC 33591), a single 25 mg/kg subcutaneous dose of LtaS-IN-2 reduced bacterial burden by 3.2 ± 0.4 log10 CFU/g after 24 h [1]. Under identical conditions, the comparator LtaS-IN-1 at the same dose achieved only 1.8 ± 0.3 log10 CFU/g reduction, a 1.8-log difference favoring LtaS-IN-2.

In Vivo Bacterial Burden
Head-to-head
3.2 log10 CFU/g vs. LtaS-IN-1: 1.8 log10 CFU/g
1.8-log greater reduction

Supports in vivo model-response context.

Neutropenic murine thigh model, MRSA ATCC 33591, 25 mg/kg SC, 24 h.

In vivo efficacy MRSA infection model Bacterial load reduction

LtaS-IN-2: Key Research Applications


LtaS Target Validation in MRSA

Use LtaS-IN-2 to chemically validate LtaS as a druggable target in MRSA. The compound's 0.12 µM IC50 and 3.8-fold improvement over LtaS-IN-1 [1] ensure robust target engagement, while its 3.2 log10 CFU/g reduction in vivo [1] provides causal evidence linking LtaS inhibition to bacterial clearance.

Selectivity Profiling vs. Human Lipid Hydrolases

LtaS-IN-2 is suited for counter-screen assays requiring high selectivity over human MAGL (SI >41.7) [1]. This minimizes false positives in phenotypic screens where off-target MAGL inhibition could confound results, unlike compound 1771 (SI 8.2) [2].

Efficacy Comparison Against MRSA Isolates

For procurement in antibiotic discovery labs, LtaS-IN-2's MIC90 of 0.5 µg/mL against MRSA [1] enables side-by-side comparisons with vancomycin (MIC90 1.0 µg/mL) [2] or other LtaS inhibitors. Use the compound at sub-inhibitory concentrations to study resistance mechanisms without requiring high-mass dosing.

Application
Selection Property
Validation Focus
LtaS target engagement studies
Reported enzymatic inhibition profile
Target engagement assay reproducibility
Counter-screen selectivity assays
Reported selectivity over human lipid hydrolases
Off-target profiling in cellular models
Antimicrobial screening studies
Reported MRSA susceptibility profile
MIC endpoint interpretation across strain panels

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


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